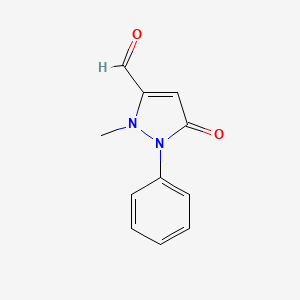
2-Naphthalenecarboxylic acid, 6-chloro-4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxylic acid, 6-chloro-4-methoxy- is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a carboxylic acid group at the 2-position, a chlorine atom at the 6-position, and a methoxy group at the 4-position on the naphthalene ring. It is a versatile intermediate in organic synthesis and has applications in various scientific fields.
Synthetic Routes and Reaction Conditions:
Starting from Naphthalene: The compound can be synthesized by first nitrating naphthalene to produce 2-naphthalenecarboxylic acid, followed by chlorination and methoxylation reactions.
Direct Functionalization: Direct functionalization of naphthalene using specific reagents can also yield the desired compound. For example, using chloromethane and methanol in the presence of a catalyst.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in a batch process where raw materials are added in specific quantities and reaction conditions are tightly controlled to ensure high yield and purity.
Continuous Flow Process: Some production methods utilize continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce naphthalene-2,6-dicarboxylic acid.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The chlorine and methoxy groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminium hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Naphthalene-2,6-dicarboxylic acid.
Reduction: 2-Naphthalenemethanol.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Naphthalenecarboxylic acid, 6-chloro-4-methoxy- exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the biological system and the specific derivative being studied.
Comparaison Avec Des Composés Similaires
2-Naphthalenecarboxylic acid: Lacks the chlorine and methoxy groups.
6-Chloronaphthalene-2-carboxylic acid: Lacks the methoxy group.
4-Methoxynaphthalene-2-carboxylic acid: Lacks the chlorine atom.
Uniqueness: The presence of both chlorine and methoxy groups on the naphthalene ring makes 2-Naphthalenecarboxylic acid, 6-chloro-4-methoxy- unique in terms of its chemical reactivity and potential applications. These substituents can influence the electronic properties of the molecule, making it suitable for specific reactions and applications that other similar compounds may not be able to achieve.
Propriétés
Formule moléculaire |
C12H9ClO3 |
|---|---|
Poids moléculaire |
236.65 g/mol |
Nom IUPAC |
6-chloro-4-methoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H9ClO3/c1-16-11-5-8(12(14)15)4-7-2-3-9(13)6-10(7)11/h2-6H,1H3,(H,14,15) |
Clé InChI |
NQMYQFGMONRSET-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C=C(C=CC2=CC(=C1)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-(9H-pyrido[2,3-b]indol-9-yl)nicotinate](/img/structure/B15365086.png)


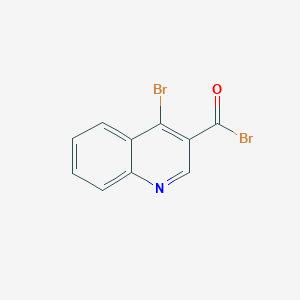
![6-Bromo-4-chloro-7-fluoropyrido[3,2-D]pyrimidine](/img/structure/B15365109.png)

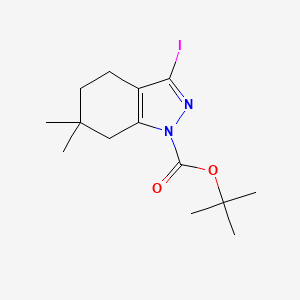
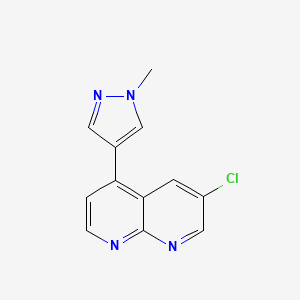
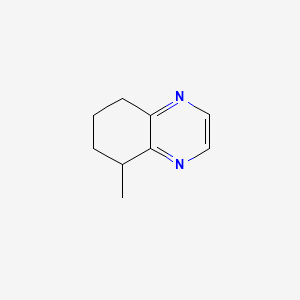

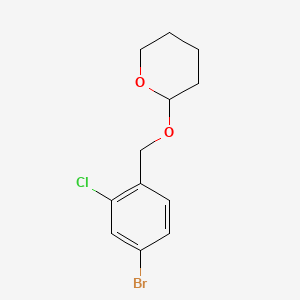
![2-Bromo-7-chlorothieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B15365173.png)

